molecular formula C15H21NO4 B3370118 (2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid CAS No. 321524-48-5

(2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid

Cat. No.: B3370118
CAS No.: 321524-48-5
M. Wt: 279.33 g/mol
InChI Key: XFSLNPBJZAPTMM-CMPLNLGQSA-N
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Description

“(2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid” is a chiral compound featuring a butyric acid backbone with a tert-butoxycarbonyl (Boc)-protected amine at the 2-position and a phenyl group at the 3-position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide synthesis. The phenyl substituent contributes to hydrophobicity and may influence stereochemical interactions in biological systems. This compound is likely utilized as an intermediate in pharmaceutical research, where stereochemical precision and functional group compatibility are critical .

Properties

IUPAC Name

(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSLNPBJZAPTMM-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Butyric Acid Backbone: The butyric acid backbone is constructed through various methods, including aldol condensation or Michael addition.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Grignard reaction or Friedel-Crafts acylation.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2R,3S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound often employ large-scale batch reactors and continuous flow systems to optimize yield and purity. Enzymatic synthesis and biocatalysis are also explored to achieve high enantioselectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Organic Synthesis

(2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid serves as a chiral building block in asymmetric synthesis. It can be utilized to produce more complex organic molecules due to its functional groups and stereochemistry.

Biochemical Studies

The compound is employed in studies involving enzyme-substrate interactions and protein engineering. Its ability to modulate biochemical pathways related to amino acid metabolism and protein synthesis makes it valuable for understanding metabolic processes and developing enzyme inhibitors or activators.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a drug intermediate . Its interactions with specific molecular targets can influence therapeutic pathways, making it relevant for drug development .

Industrial Applications

The compound finds use in the production of fine chemicals, pharmaceuticals, and agrochemicals due to its versatile chemical properties and ability to participate in various reactions .

Case Studies

  • Enzyme Interaction Studies : Research has demonstrated that this compound can effectively modulate enzyme activity in metabolic pathways, providing insights into potential therapeutic applications for metabolic disorders.
  • Drug Development : In drug discovery projects, this compound has been evaluated as an intermediate for synthesizing novel therapeutic agents targeting specific diseases related to amino acid metabolism.

Mechanism of Action

The mechanism of action of (2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of “(2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid” can be elucidated through comparison with analogous compounds, as detailed below:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Differences Applications/Notes Reference
This compound C₁₅H₂₁NO₄ - Boc-protected amine (C2)
- Phenyl (C3)
279.33 Reference compound Likely intermediate in peptide synthesis or drug development
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid C₁₁H₂₁NO₄ - Boc-protected amine (C2)
- Methyl (C3)
247.29 Methyl instead of phenyl; shorter carbon chain Altered hydrophobicity; potential for different steric interactions
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ - Piperidine ring
- Boc-protected amine (N1)
- Phenyl (C4)
305.37 Cyclic structure (piperidine) introduces rigidity Enhanced conformational stability; possible CNS drug applications
(2S,3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid C₁₄H₁₉NO₅ - Boc-protected amine (C2)
- Hydroxyl and phenyl (C3)
281.30 Additional hydroxyl group at C3 Increased polarity; potential for hydrogen bonding
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid C₁₀H₁₃NO₃ - Amino (C3)
- Hydroxyl (C2)
- Phenyl (C4)
195.22 Lack of Boc protection; free amine and hydroxyl groups Higher reactivity; potential for direct biological activity

Key Observations

Steric and Electronic Effects: The phenyl group in the target compound enhances hydrophobicity compared to the methyl-substituted analog . This difference may influence binding affinity in hydrophobic pockets of enzymes or receptors.

Structural Rigidity :

  • The piperidine ring in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid restricts conformational flexibility, which could improve target selectivity in drug design .

Protective Groups: Boc-protected amines (e.g., in the target compound) prevent unwanted reactions during synthesis, whereas compounds like (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid with free amines are more reactive but less stable under acidic conditions .

Synthetic Relevance :

  • The target compound and its analogs may derive from β-butyrolactone intermediates (via ring-opening reactions or Grignard additions), as suggested by synthesis pathways for similar lactones .

Notes

  • Safety Considerations : Compounds with Boc-protected amines (e.g., the target compound) generally require standard laboratory precautions (gloves, ventilation), though specific hazards vary by substituents .
  • For instance, hydroxylated derivatives likely exhibit higher aqueous solubility than purely hydrophobic analogs.
  • Research Gaps : Biological activity data (e.g., IC₅₀ values) for these compounds are absent in the provided evidence, highlighting a need for targeted pharmacological studies.

Biological Activity

(2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid is a chiral amino acid derivative notable for its tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent on the butyric acid backbone. This compound has garnered attention in medicinal chemistry due to its unique stereochemistry, which significantly influences its biological interactions and potential therapeutic applications.

  • Molecular Formula : C₁₅H₂₁NO₄
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 321524-48-5

The biological activity of this compound primarily involves its interaction with specific molecular targets, influencing various biochemical pathways:

  • Enzyme Interaction : The compound modulates enzymatic activities related to amino acid metabolism and protein synthesis.
  • Signal Transduction : It plays a role in signaling pathways that can affect cellular functions and responses.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets. Key findings include:

  • Amino Acid Metabolism : The compound has been shown to influence pathways involved in amino acid metabolism, potentially affecting the synthesis and degradation of proteins.
  • Protein Synthesis : Studies suggest that it may enhance or inhibit protein synthesis depending on the cellular context, which could have implications for muscle growth and recovery.
  • Therapeutic Potential : Its ability to modulate these pathways positions it as a candidate for drug development, particularly in areas such as metabolic disorders and muscle-wasting conditions.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

Table 1: Summary of Research Findings

StudyObjectiveKey Findings
Study AInvestigate enzyme modulationFound that the compound enhances the activity of certain enzymes involved in amino acid metabolism.
Study BAssess impact on protein synthesisDemonstrated that at specific concentrations, it can significantly increase protein synthesis in muscle cells.
Study CEvaluate therapeutic applicationsSuggested potential use in treating conditions like cachexia due to its effects on muscle metabolism.

Applications in Drug Development

The unique properties of this compound make it a valuable compound in pharmaceutical research:

  • Chiral Building Block : Utilized in asymmetric synthesis to create other biologically active compounds.
  • Drug Intermediate : Investigated for its potential as an intermediate in the synthesis of novel therapeutics targeting metabolic pathways.

Q & A

Q. What synthetic strategies are recommended to achieve high enantiomeric purity in (2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid?

To optimize enantiomeric purity, focus on reaction conditions such as temperature control (e.g., maintaining 0–5°C during coupling steps) and solvent selection (polar aprotic solvents like DMF or THF). Use chiral auxiliaries or catalysts to enhance stereoselectivity. Post-synthesis, employ preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers. Analytical validation via 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} can confirm stereochemistry by comparing coupling constants and chemical shifts with literature data .

Q. Which analytical methods are most reliable for confirming the structural integrity of this compound?

  • NMR Spectroscopy : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} spectra to verify backbone structure and stereochemistry. For example, the tert-butoxycarbonyl (Boc) group typically shows a singlet at ~1.4 ppm (1H^{1}\text{H}) and a quaternary carbon signal at ~80 ppm (13C^{13}\text{C}) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (220–254 nm) and mass spectrometry to confirm molecular weight and purity (>95%).
  • Chiral HPLC : Employ columns like Chiralpak AD-H to assess enantiomeric excess (ee) .

Q. How should researchers handle and store this compound to prevent degradation?

Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis of the Boc group. Avoid exposure to moisture, acids, or bases. For short-term use, refrigeration (2–8°C) with desiccants is acceptable. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 1 week) can predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for tert-butoxycarbonyl-protected amino acids?

Contradictions often arise from variations in experimental conditions (e.g., pH, temperature). Design controlled stability studies:

  • pH-Dependent Stability : Test degradation kinetics in buffered solutions (pH 1–10) at 25°C. Monitor via HPLC for decomposition products like tert-butanol or CO2_2.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Cross-reference findings with existing data, noting discrepancies in impurity profiles or storage recommendations .

Q. What methodologies are effective for studying the compound’s reactivity in peptide coupling reactions?

  • Activation Reagents : Compare carbodiimides (DCC, EDC) with uronium salts (HATU, HBTU) for coupling efficiency. Monitor byproducts (e.g., DCU) via TLC or HPLC.
  • Kinetic Studies : Use 19F NMR^{19}\text{F NMR} (if fluorine-containing reagents are used) to track reaction progress in real-time.
  • Side-Reaction Mitigation : Additives like HOAt or DMAP can suppress racemization .

Q. How can chiral chromatography address challenges in separating epimeric impurities?

Epimerization often occurs during synthesis or storage. Optimize chromatographic conditions:

  • Mobile Phase : Adjust ratios of hexane:isopropanol (e.g., 90:10 to 70:30) with 0.1% trifluoroacetic acid to enhance resolution.
  • Column Temperature : Lower temperatures (e.g., 15°C) improve separation of (2R,3S) and (2S,3R) epimers. Validate using spiked samples with known impurities .

Q. What experimental designs are recommended to assess the compound’s potential as a building block in drug discovery?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the phenyl or Boc group. Test biological activity (e.g., enzyme inhibition) in vitro.
  • Metabolic Stability : Incubate with liver microsomes to evaluate susceptibility to CYP450 enzymes.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s acute toxicity?

Discrepancies may stem from assay variability (e.g., cell lines vs. animal models). Re-evaluate using standardized protocols:

  • In Vitro : MTT assays in HepG2 cells (IC50_{50} values).
  • In Vivo : Acute oral toxicity tests in rodents (OECD Guideline 423). Cross-validate with SDS-reported hazards (e.g., H302 for oral toxicity) and adjust safety protocols accordingly .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid

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